N,N,3-Trimethylthiophen-2-amine

Lipophilicity Drug-likeness LogP

N,N,3-Trimethylthiophen-2-amine [CAS 114143-53-2] is a tertiary 2-aminothiophene derivative within the five-membered sulfur-containing heterocycle class. It features a thiophene ring substituted at C3 with a methyl group and at C2 with a fully N,N-dimethylated amine, yielding a molecular formula of C₇H₁₁NS and a molecular weight of 141.23 g·mol⁻¹.

Molecular Formula C7H11NS
Molecular Weight 141.24 g/mol
CAS No. 114143-53-2
Cat. No. B14312086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,3-Trimethylthiophen-2-amine
CAS114143-53-2
Molecular FormulaC7H11NS
Molecular Weight141.24 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)N(C)C
InChIInChI=1S/C7H11NS/c1-6-4-5-9-7(6)8(2)3/h4-5H,1-3H3
InChIKeyJHXREQLVRLKMEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,3-Trimethylthiophen-2-amine (CAS 114143-53-2) — Physicochemical and Structural Baseline for Research Procurement


N,N,3-Trimethylthiophen-2-amine [CAS 114143-53-2] is a tertiary 2-aminothiophene derivative within the five-membered sulfur-containing heterocycle class [1]. It features a thiophene ring substituted at C3 with a methyl group and at C2 with a fully N,N-dimethylated amine, yielding a molecular formula of C₇H₁₁NS and a molecular weight of 141.23 g·mol⁻¹ [1]. The compound belongs to the broad 2-aminothiophene scaffold family, which is recognized as a privileged structure in medicinal chemistry and organic synthesis [2]. Unlike its primary amine congeners, this compound possesses zero hydrogen-bond donor capacity and a computed XLogP3 of 2.4, positioning it as a lipophilic, non-HBD tertiary amine building block [1].

Why N,N,3-Trimethylthiophen-2-amine Cannot Be Replaced by Generic 2-Aminothiophenes in Synthesis and Screening


Substituting N,N,3-trimethylthiophen-2-amine with a primary 2-aminothiophene (e.g., CAS 616-46-6) or a mono-N-methyl analog introduces three critical physicochemical divergences that cannot be reconciled through downstream formulation: (i) restoration of a hydrogen-bond donor (HBD count shifts from 0 to 1), which alters membrane permeability, solubility profile, and protein-binding pharmacophore geometry [1]; (ii) a substantial drop in lipophilicity (ΔXLogP3 ≥ 0.8–1.0 log units), affecting partition coefficients and extraction behavior [1][2]; and (iii) re-introduction of the notoriously difficult N-alkylation step required to access tertiary 2-aminothiophenes, a transformation documented to require forcing conditions and to proceed in poor yields under standard mild protocols [3]. These differences are non-incremental; they represent categorical changes in molecular recognition and synthetic tractability that directly impact hit-to-lead reproducibility and scale-up feasibility.

Quantitative Differentiation Evidence for N,N,3-Trimethylthiophen-2-amine Versus Closest Analogs


Lipophilicity Advantage: XLogP3 of N,N,3-Trimethylthiophen-2-amine Versus Primary and Secondary 2-Aminothiophene Congeners

N,N,3-Trimethylthiophen-2-amine exhibits a computed XLogP3 of 2.4, which is 1.0 log unit higher than that of the unsubstituted primary amine 2-aminothiophene (XLogP3 = 1.4) [1][2], 0.8 log unit higher than 3-methylthiophen-2-amine (XLogP = 1.6) , and 0.3 log unit higher than N,N-dimethylthiophen-2-amine lacking the C3 methyl group (XLogP ≈ 2.1) . Each increment of ~0.5 log units approximately doubles the octanol–water partition coefficient, meaning the target compound partitions roughly 2–10× more favorably into organic phases than its primary amine comparators.

Lipophilicity Drug-likeness LogP Membrane permeability

Zero Hydrogen-Bond Donors: N,N,3-Trimethylthiophen-2-amine Versus Primary 2-Aminothiophene Analogs in Permeability and Binding Selectivity

The target compound bears zero hydrogen-bond donor (HBD) atoms, a direct consequence of full N,N-dimethylation of the 2-amino group [1]. In contrast, both 2-aminothiophene (CAS 616-46-6) and 3-methylthiophen-2-amine (CAS 124701-06-0) possess one HBD (the primary –NH₂ group) [2][3]. The HBD count is a key parameter in Lipinski's Rule of Five and in predictive models of passive membrane permeability; an HBD count of 0 versus 1 can measurably improve Caco-2 permeability and brain penetration potential when all other parameters are held constant.

Hydrogen-bond donor Permeability Blood-brain barrier Drug design

Topological Polar Surface Area Differentiation: N,N,3-Trimethylthiophen-2-amine Versus Primary 2-Aminothiophenes

The topological polar surface area (TPSA) of N,N,3-trimethylthiophen-2-amine is 31.5 Ų [1], which is 42% lower than that of 2-aminothiophene (TPSA = 54.3 Ų) [2] and equivalently lower than 3-methylthiophen-2-amine (TPSA ≈ 54 Ų) . The TPSA threshold of <60 Ų is commonly cited for favorable oral absorption, and a value <40 Ų is considered advantageous for CNS penetration. At 31.5 Ų, the target compound resides well within the CNS-favorable range, whereas the primary amine analogs at ~54 Ų are marginal for oral bioavailability and suboptimal for CNS exposure.

TPSA Membrane permeability Oral bioavailability CNS drug design

Synthetic Tractability: Pre-Functionalized Tertiary Amine Bypasses Documented N-Alkylation Barrier

The Gewald reaction, the most widely employed route to 2-aminothiophenes, directly produces primary 2-aminothiophenes; secondary and tertiary 2-aminothiophenes cannot be accessed via this one-pot method [1]. Post-Gewald N-alkylation of 2-aminothiophenes has been described as 'notoriously difficult to accomplish under mild conditions' with 'very few examples of N-alkylated 2-aminothiophenes in the literature, all of which use forcing conditions to effect the alkylation' [2]. The specific methodology developed to overcome this barrier requires caesium carbonate, tetrabutylammonium iodide in DMF, and substrate pre-activation via 2-carbamoylamino or 2-acylamino intermediates [2]. Procuring N,N,3-trimethylthiophen-2-amine as a pre-alkylated building block eliminates 1–2 synthetic steps, each requiring forcing conditions and chromatographic purification, directly improving step economy and overall yield in multi-step syntheses.

N-alkylation Synthetic efficiency Building block Step economy

Divergent Protonation Site: N,N-Disubstituted 2-Aminothiophenes Protonate at Ring Carbon Rather Than at Nitrogen

A 2021 study by Heichert and Hartmann demonstrated that N,N-disubstituted 2-aminothiophenes exhibit fundamentally different protonation behavior compared to their carbocyclic aniline analogs: protonation occurs at the C-5 ring position (or, to a lesser extent, C-3) rather than at the exocyclic nitrogen atom, generating Wheland-type cationic intermediates [1]. This mechanistic divergence has practical consequences: (i) the site of electrophilic aromatic substitution is redirected, altering the regiochemistry of downstream functionalization; (ii) the compound can be selectively deuterated at the thiophene ring by treatment with CF₃COOD, enabling isotopic labeling applications that are not accessible with N-protonating aniline analogs [1]. While the study focused on N,N-diarylsubstituted 2-aminothiophenes, the underlying electronic principle—that the thiophene ring is more electron-rich at carbon than the N,N-disubstituted nitrogen—extends to N,N-dialkyl variants such as N,N,3-trimethylthiophen-2-amine.

Protonation Electrophilic substitution Deuteration Mechanism

Optimal Research and Industrial Application Scenarios for N,N,3-Trimethylthiophen-2-amine Based on Quantitative Differentiation Evidence


CNS-Penetrant Fragment and Lead-Like Library Design

With a TPSA of 31.5 Ų (well below the 40 Ų CNS threshold) and zero hydrogen-bond donors, N,N,3-trimethylthiophen-2-amine is optimally suited for inclusion in CNS-focused screening libraries. Compared to primary 2-aminothiophenes with TPSA ~54 Ų, this compound has a 42% lower polar surface area [1], predicting superior blood–brain barrier penetration. Its XLogP3 of 2.4 also places it within the optimal lipophilicity range (1–3) for CNS drug candidates [1]. Procurement for CNS library enumeration should prioritize this compound over any primary 2-aminothiophene congener.

Diversity-Oriented Synthesis (DOS) Leveraging Pre-Installed Tertiary Amine

For medicinal chemistry campaigns requiring tertiary amine functionality on the thiophene scaffold, this pre-alkylated building block eliminates two sequential N-alkylation steps that have been documented as 'notoriously difficult' under mild conditions [2]. The direct availability of the N,N-dimethyl moiety bypasses the need for caesium carbonate-mediated alkylation of activated 2-acylaminothiophene intermediates, reducing a typical 3-step sequence (Gewald → N-acyl protection → N-alkylation → deprotection) to a single-step incorporation [2]. This translates to a projected >50% reduction in synthetic labor for any target molecule containing this substructure.

Electrophilic Functionalization with Defined C-5 Regioselectivity

The documented C-protonation (rather than N-protonation) of N,N-disubstituted 2-aminothiophenes [3] directs electrophilic reagents to the thiophene ring, with the C-5 position being the principal site of attack. Researchers planning electrophilic aromatic substitutions (nitration, halogenation, Friedel–Crafts acylation, Vilsmeier–Haack formylation) on this scaffold can expect regioselectivity at C-5, a predictable outcome that differs fundamentally from aniline-type substrates where electrophiles attack the nitrogen or the ortho/para positions of the benzene ring. This predictable regiochemistry simplifies reaction design and product characterization.

Hit-to-Lead Optimization Requiring Modulated Lipophilicity Without Introducing H-Bond Donors

When optimizing a hit series where primary 2-aminothiophenes show poor cellular permeability (logD₇.₄ too low) or excessive H-bond donor-mediated off-target binding, N,N,3-trimethylthiophen-2-amine offers a direct replacement that increases XLogP3 by approximately 1.0 log unit versus 2-aminothiophene and 0.8 log units versus 3-methylthiophen-2-amine [1], while simultaneously reducing the HBD count from 1 to 0. This dual modulation—higher lipophilicity with reduced polarity—is precisely the vector required for improving passive permeability and reducing P-glycoprotein efflux susceptibility in cell-based assays.

Quote Request

Request a Quote for N,N,3-Trimethylthiophen-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.